molecular formula C10H10N2O B13759958 2-Cyano-3-phenylpropanamide CAS No. 7216-46-8

2-Cyano-3-phenylpropanamide

Cat. No.: B13759958
CAS No.: 7216-46-8
M. Wt: 174.20 g/mol
InChI Key: DINKWHBGUFDVIL-UHFFFAOYSA-N
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Description

2-Cyano-3-phenylpropanamide is an organic compound with the molecular formula C10H10N2O It is a derivative of propanamide, featuring a cyano group and a phenyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-phenylpropanamide typically involves the Knoevenagel condensation reaction. This reaction occurs between cyanoacetamide and aromatic aldehydes, such as benzaldehyde, in the presence of a base like triethylamine. The reaction is often carried out under microwave irradiation, which significantly reduces the reaction time to about 30 minutes and yields excellent results (93-99%) .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation and biocatalytic reduction by marine-derived fungi, such as Cladosporium sp. CBMAI 1237, has been explored to achieve high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-phenylpropanamide undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form 2-amino-3-phenylpropanamide using biocatalysts or chemical reducing agents.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Biocatalysts like marine-derived fungi or chemical reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the cyano group.

Major Products:

    Reduction: 2-Amino-3-phenylpropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-Cyano-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Cyano-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Cyano-3-phenylacrylamide: A precursor in the synthesis of 2-Cyano-3-phenylpropanamide.

    2-Amino-3-phenylpropanamide: A reduced form of this compound.

    Benzylidene-malononitrile derivatives: Structurally related compounds used in similar synthetic applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry .

Properties

IUPAC Name

2-cyano-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINKWHBGUFDVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292029
Record name 2-cyano-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7216-46-8
Record name NSC79708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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